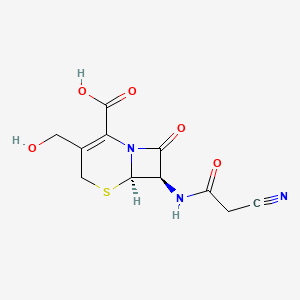
3-(Chloromethyl)-4-methyl-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-methyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the thiazole ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process, and the use of phase-transfer catalysts can further enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups on the thiazole ring.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Sodium thiolate, amines, alcohols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate; reactions are usually performed in aqueous or mixed solvent systems.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Chloromethyl)-4-methyl-1,2-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1,2-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-4-chlorothiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloromethylthiazole:
Uniqueness
3-(Chloromethyl)-4-methyl-1,2-thiazole is unique due to the specific positioning of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various biologically active compounds .
Properties
Molecular Formula |
C5H6ClNS |
|---|---|
Molecular Weight |
147.63 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3 |
InChI Key |
SFDAWXBDEGEJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSN=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)








